molecular formula C9H8N6O B1384151 5-amino-1-(4-hydroxy-6-methylpyrimidin-2-yl)-1H-pyrazole-4-carbonitrile CAS No. 90324-30-4

5-amino-1-(4-hydroxy-6-methylpyrimidin-2-yl)-1H-pyrazole-4-carbonitrile

Cat. No. B1384151
CAS RN: 90324-30-4
M. Wt: 216.2 g/mol
InChI Key: MZVUEGXODZWHEF-UHFFFAOYSA-N
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Description

5-amino-1-(4-hydroxy-6-methylpyrimidin-2-yl)-1H-pyrazole-4-carbonitrile, also known as AHP, is a small molecule that has been used in a variety of scientific research applications. It is a derivative of pyrazole, a heterocyclic compound which consists of three nitrogen atoms and one carbon atom. AHP has been studied for its potential use as an inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the metabolism of pyrimidine nucleotides. Additionally, AHP has been investigated for its potential use as an antifungal agent as well as a possible treatment for certain types of cancer.

Scientific Research Applications

Chemical Synthesis and Derivatives

5-Amino-1-(4-hydroxy-6-methylpyrimidin-2-yl)-1H-pyrazole-4-carbonitrile and its derivatives are primarily used in chemical synthesis. Ahmed et al. (2002) synthesized new oxopyrazolinylpyridines and pyridopyrimidines, indicating the compound's utility in creating novel chemical structures (Ahmed et al., 2002). Kumaravel and Vasuki (2009) developed a catalyst-free combinatorial library of novel derivatives, showcasing its potential in green chemistry applications (Kumaravel & Vasuki, 2009).

Spectral Analysis and Quantum Studies

In spectral analysis and quantum studies, Halim and Ibrahim (2022) investigated the novel HMBPP compound derived from this chemical. They performed various quantum calculations and spectral analyses, revealing insights into its structural and electronic properties (Halim & Ibrahim, 2022).

Drug Synthesis

In the context of drug synthesis, Arunachalam et al. (2019) reported a scalable synthesis of a potent kinase inhibitor, BMS-986236, involving a derivative of this compound. This research highlights its role in the development of pharmaceuticals (Arunachalam et al., 2019).

Synthetic Methodology

Faria et al. (2014) described the synthesis of new tetrazole and pyrazolopyrimidine derivatives, demonstrating the compound's versatility in synthetic methodology (Faria et al., 2014).

Antibacterial Properties

El-ziaty et al. (2018) utilized a derivative for the synthesis of new heterocycles with notable antimicrobial properties, suggesting its potential in antibacterial research (El-ziaty et al., 2018).

Molecular Structure Analysis

The molecular structure of derivatives has been analyzed in various studies. Fathima et al. (2014) investigated the crystal and molecular structure of a derivative, providing insights into its intermolecular interactions (Fathima et al., 2014).

Anti-inflammatory Evaluation

Fahmy et al. (2012) synthesized a series of heterocyclic derivatives, including pyrazole-4-carbonitrile, for anti-inflammatory evaluation, indicating its biomedical relevance (Fahmy et al., 2012).

properties

IUPAC Name

5-amino-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N6O/c1-5-2-7(16)14-9(13-5)15-8(11)6(3-10)4-12-15/h2,4H,11H2,1H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZVUEGXODZWHEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=C(C=N2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701321436
Record name 5-amino-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701321436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24836119
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-amino-1-(4-hydroxy-6-methylpyrimidin-2-yl)-1H-pyrazole-4-carbonitrile

CAS RN

90324-30-4
Record name 5-amino-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701321436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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